molecular formula C9H10N2O4 B567819 Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate CAS No. 1346597-52-1

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

Cat. No.: B567819
CAS No.: 1346597-52-1
M. Wt: 210.189
InChI Key: BENZQDKAHBKPQM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a methoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate typically involves the reaction of 2-methoxypyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate.

    Reduction: Formation of ethyl 2-(2-methoxy-5-pyrimidinyl)-2-hydroxyacetate.

    Substitution: Formation of ethyl 2-(2-substituted-5-pyrimidinyl)-2-oxoacetate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate can be compared with other similar compounds, such as:

    2-Methoxypyrimidine-5-boronic acid: Similar in structure but contains a boronic acid group instead of an ester.

    Ethyl 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate: Similar but with a hydroxyl group instead of a methoxy group.

    Ethyl 2-(2-Chloro-5-pyrimidinyl)-2-oxoacetate: Contains a chloro group instead of a methoxy group.

Properties

IUPAC Name

ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZQDKAHBKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743656
Record name Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-52-1
Record name Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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